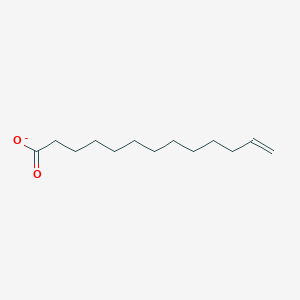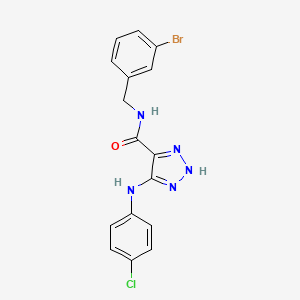
10-Undecen-1-ol,1-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
10-Undecen-1-ol,1-acetate is typically synthesized through an esterification reaction between 10-Undecen-1-ol and acetic acid. The process involves the following steps :
Preparation of Raw Materials: 10-Undecen-1-ol is purified through distillation or crystallization.
Reaction: The purified 10-Undecen-1-ol is mixed with acetic acid in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out at a temperature range of 60-100°C.
Separation and Purification: After the reaction reaches the desired esterification level, the product is separated and purified through distillation, crystallization, or filtration.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
10-Undecen-1-ol,1-acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to 10-Undecen-1-ol.
Substitution: It can participate in nucleophilic substitution reactions to form different esters or ethers
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields 10-Undecen-1-ol.
Substitution: Forms various esters or ethers depending on the reagents used
Wissenschaftliche Forschungsanwendungen
10-Undecen-1-ol,1-acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of pheromones and insect behavior.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized as an additive in plastics, rubber, coatings, and textiles to enhance strength, flexibility, and weather resistance
Wirkmechanismus
The mechanism of action of 10-Undecen-1-ol,1-acetate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a pheromone or signaling molecule, influencing the behavior of insects and other organisms. Its antimicrobial properties are attributed to its ability to disrupt cell membranes and inhibit microbial growth .
Vergleich Mit ähnlichen Verbindungen
10-Undecen-1-ol,1-acetate can be compared with other similar compounds such as:
10-Undecen-1-ol: The alcohol precursor used in its synthesis.
10-Undecenal: An aldehyde with similar structural features.
Undecylenic acid: A carboxylic acid with antimicrobial properties.
Uniqueness
This compound stands out due to its unique combination of a long aliphatic chain and an ester functional group, providing it with distinct physical and chemical properties that make it suitable for various applications .
Eigenschaften
Molekularformel |
C13H23O2- |
|---|---|
Molekulargewicht |
211.32 g/mol |
IUPAC-Name |
tridec-12-enoate |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2H,1,3-12H2,(H,14,15)/p-1 |
InChI-Schlüssel |
PARCICAYFORNPH-UHFFFAOYSA-M |
Kanonische SMILES |
C=CCCCCCCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S,5S)-3-[2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14103503.png)
![N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14103508.png)
![3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14103514.png)

![4-[(4-fluorophenyl)methylamino]-6,7-dimethoxy-1H-quinazoline-2-thione](/img/structure/B14103524.png)
![3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B14103528.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14103529.png)

![N-(2,4-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B14103542.png)
![2-Benzyl-1-(3-ethoxy-4-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103549.png)

![7-Bromo-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103552.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14103557.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14103578.png)
